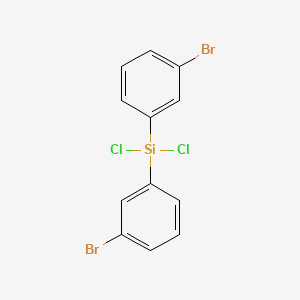
Bis(3-bromophenyl)dichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-bromophenyl)dichlorosilane is an organosilicon compound characterized by the presence of two 3-bromophenyl groups attached to a silicon atom, which is also bonded to two chlorine atoms. This compound is of significant interest in various fields of chemistry due to its unique structural and reactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-bromophenyl)dichlorosilane typically involves the reaction of 3-bromophenylmagnesium bromide with silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction can be represented as follows:
2C6H4BrMgBr+SiCl4→(C6H4Br)2SiCl2+2MgCl2
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Alkoxides, amines, and thiolates are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane are typically used to prevent hydrolysis.
Major Products:
Substituted Silanes: Depending on the nucleophile used, the major products can include various substituted silanes such as alkoxysilanes or aminosilanes.
Scientific Research Applications
Bis(3-bromophenyl)dichlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and polymers.
Biology and Medicine: The compound can be used in the development of silicon-based drugs and diagnostic agents.
Industry: It finds applications in the production of specialty coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism by which Bis(3-bromophenyl)dichlorosilane exerts its effects is primarily through its ability to form stable bonds with other molecules. The silicon atom in the compound can act as a Lewis acid, accepting electron pairs from nucleophiles, leading to the formation of new chemical bonds. This property is exploited in various synthetic and industrial applications.
Comparison with Similar Compounds
Dichlorosilane: A simpler compound with two chlorine atoms bonded to silicon.
Trichlorosilane: Contains three chlorine atoms bonded to silicon.
Tetrachlorosilane: Contains four chlorine atoms bonded to silicon.
Uniqueness: Bis(3-bromophenyl)dichlorosilane is unique due to the presence of the 3-bromophenyl groups, which impart distinct reactivity and properties compared to simpler chlorosilanes. The bromine atoms can participate in additional reactions, such as halogen bonding, which can influence the compound’s behavior in various applications.
Properties
IUPAC Name |
bis(3-bromophenyl)-dichlorosilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2Cl2Si/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYNPMTVDDPUAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)[Si](C2=CC(=CC=C2)Br)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2Cl2Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














